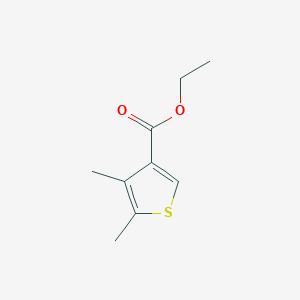

Ethyl 4,5-dimethylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4,5-dimethylthiophene-3-carboxylate is an organic compound with the molecular formula C9H12O2S. It belongs to the class of thiophene derivatives, which are known for their aromatic properties and sulfur-containing heterocyclic structure. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5-dimethylthiophene-3-carboxylate typically involves the esterification of 4,5-dimethylthiophene-3-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: This compound can be reduced to form thiols or thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Typical reagents include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, thioethers.

Substitution: Halogenated thiophenes, nitrothiophenes.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl 4,5-dimethylthiophene-3-carboxylate is used across various scientific disciplines:

- Organic Synthesis: It serves as a crucial building block in synthesizing more complex thiophene derivatives. The synthesis of (Z)-ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate, for example, involves multiple steps.

- Pharmaceutical Development: This compound is an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, because its thiophene structure enhances bioactivity .

- Agrochemical Formulations: It is used in agrochemical formulations, providing pest control solutions and improving crop resilience .

- Material Science: It is explored in developing advanced materials like conductive polymers, which are essential in electronics and renewable energy applications . Thiophene-based materials are investigated for potential applications in organic electronics and photonics.

- Biochemical Research: Researchers use it to study enzyme interactions and metabolic pathways, aiding in understanding biological processes and disease mechanisms .

- Analytical Chemistry: It is used as a standard in analytical methods, improving the accuracy and reliability of chemical analyses in laboratories .

- Medicinal Chemistry: Derivatives of this compound exhibit potential pharmacological activities, including anti-inflammatory properties, by modulating biochemical pathways relevant to inflammation and pain response.

Detailed Research Findings

Studies have demonstrated several notable activities of compounds derived from this compound:

Anti-inflammatory Activity: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates have been synthesized and screened for anti-inflammatory activity using the carrageenan-induced rat paw edema assay . The results indicated that these compounds possess anti-inflammatory activity . Specifically, ethyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate showed significant potency, with an 83.1% inhibition of rat paw edema, comparable to the standard drug Diclofenac (85.0%) .

Antioxidant Evaluation: In vitro studies have revealed that compounds derived from 4,5-dimethylthiophene exhibit significant free radical scavenging activities, with the effectiveness influenced by the introduction of specific functional groups.

| Compound | % Inhibition at 100 µM |

|---|---|

| 3a | 52.7 |

| 3c | 56.9 |

| 3d | 55.5 |

Antibacterial Screening: Utilizing the agar well diffusion method, the antibacterial activity was assessed, and the following inhibition zones were observed against E. coli and S. aureus:

| Compound Name | Diameter of Inhibition Zone (mm) |

|---|---|

| 3a | E. coli: 15; S. aureus: 16 |

| 3c | E. coli: 17; S. aureus: 17 |

These findings suggest that structural variations significantly affect antibacterial potency.

Advanced Materials

This compound is also explored in developing advanced materials, such as conductive polymers, which are essential in electronics and renewable energy applications .

Wirkmechanismus

The mechanism of action of Ethyl 4,5-dimethylthiophene-3-carboxylate is primarily based on its ability to interact with various molecular targets through its thiophene ring. The sulfur atom in the thiophene ring can form coordination complexes with metal ions, which can influence enzymatic activities and other biochemical processes. Additionally, the compound’s aromatic nature allows it to participate in π-π interactions with other aromatic molecules, affecting their stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

- Ethyl 2-amino-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate

- Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate

- Ethyl 2-amino-5-ethylthiophene-3-carboxylate

Uniqueness: this compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over reactivity and interaction with other molecules is required.

Biologische Aktivität

Ethyl 4,5-dimethylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the compound's mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄O₂S

- Molecular Weight : Approximately 182.24 g/mol

The compound features a thiophene ring, which contributes to its reactivity and interaction with various biological targets. The sulfur atom in the thiophene ring allows for coordination with metal ions, influencing enzymatic activities and biochemical processes.

The biological activity of this compound is primarily attributed to its ability to participate in π-π interactions due to its aromatic nature and form coordination complexes through the sulfur atom. This dual capability enables the compound to modulate various biochemical pathways, particularly those involved in inflammation and oxidative stress.

1. Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, tests against bacteria such as Staphylococcus aureus , Pseudomonas aeruginosa , and fungi like Candida albicans have shown promising results .

2. Anti-inflammatory Activity

Research on anti-inflammatory effects has demonstrated that certain derivatives of this compound can effectively inhibit paw edema in rat models. A notable study reported that a derivative achieved an inhibition rate of 83.1% , comparable to the standard drug Diclofenac (85%) in carrageenan-induced edema assays .

Table 1: Anti-inflammatory Activity Data

| Compound | Dose (mg/kg) | % Edema Inhibition |

|---|---|---|

| Compound 3e | 100 | 83.1 |

| Diclofenac | 100 | 85.0 |

3. Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Compounds derived from this structure with phenolic substitutions demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases .

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Agents

A study synthesized a series of ethyl derivatives from this compound through Knoevenagel condensation reactions. The synthesized compounds were evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that these compounds possess considerable anti-inflammatory effects, highlighting their potential as therapeutic agents .

Case Study 2: Antioxidant Screening

Another investigation focused on the antioxidant capabilities of derivatives containing phenolic groups derived from this compound. The findings revealed that these compounds exhibited superior antioxidant activity compared to non-substituted counterparts, suggesting their utility in preventing oxidative damage .

Eigenschaften

IUPAC Name |

ethyl 4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-4-11-9(10)8-5-12-7(3)6(8)2/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFOUUFLVOFLGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.